7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol
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Overview
Description
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting topoisomerase I . This inhibition disrupts the normal process of DNA replication, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol’s action primarily involve the induction of DNA damage, leading to cell death . This makes the compound a potential candidate for anticancer therapy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Biochemical Analysis
Biochemical Properties
They have been used as inhibitors for acetyl-CoA carboxylase 2 and VEGF receptors I and II
Cellular Effects
Thiazolopyrimidines have shown significant antiproliferative effects against certain cancer cells
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable . Future in vitro or in vivo studies are needed to investigate these aspects.
Metabolic Pathways
Thiazolopyrimidines are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can lead to the formation of thiolates.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation of the thiol group can produce sulfonic acids .
Scientific Research Applications
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol has a wide range of scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antibacterial and Antifungal Agents: The compound has shown promise in the development of new antibacterial and antifungal drugs.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
7-Chlorothiazolo[4,5-d]pyrimidine: Similar in structure but lacks the thiol group, which affects its reactivity and applications.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have a similar core structure but differ in functional groups, leading to different biological activities.
Uniqueness
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEZEVISECGTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.